

# 5-Bromothiophene-2-carbohydrazide: A Technical Guide

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## Compound of Interest

**Compound Name:** 5-Bromothiophene-2-carbohydrazide

**Cat. No.:** B1271680

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CAS Number: 98027-27-1

This technical guide provides an in-depth overview of **5-Bromothiophene-2-carbohydrazide**, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities.

## Chemical and Physical Properties

**5-Bromothiophene-2-carbohydrazide** is a thiophene derivative characterized by a carbohydrazide functional group at the 2-position and a bromine atom at the 5-position of the thiophene ring.<sup>[1]</sup> This substitution pattern imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of **5-Bromothiophene-2-carbohydrazide**

Property	Value	Reference
CAS Number	98027-27-1	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> OS	<a href="#">[1]</a>
Molecular Weight	221.07 g/mol	
Appearance	White to off-white solid	<a href="#">[1]</a>
Solubility	Sparingly soluble in water	<a href="#">[1]</a>

## Synthesis of 5-Bromothiophene-2-carbohydrazide

A common and efficient method for the synthesis of **5-Bromothiophene-2-carbohydrazide** involves a two-step process starting from 5-bromo-2-thiophenecarboxylic acid. This procedure is detailed below.

### Experimental Protocol: Synthesis

#### Step 1: Esterification of 5-Bromo-2-thiophenecarboxylic acid

- To a solution of 5-bromo-2-thiophenecarboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture at 65°C for a sufficient duration to ensure complete esterification.
- After cooling, the solvent is removed under reduced pressure.
- The crude ester is then purified, typically by recrystallization or column chromatography.

#### Step 2: Hydrazinolysis of the Ester

- The purified methyl 5-bromo-2-thiophenecarboxylate is dissolved in a suitable solvent, such as ethanol.
- Hydrazine hydrate is added to the solution.
- The reaction mixture is heated at 60°C.

- Upon completion of the reaction, the mixture is cooled, and the precipitated **5-Bromothiophene-2-carbohydrazide** is collected by filtration, washed with a cold solvent, and dried.

Scheme 1: Synthesis of **5-Bromothiophene-2-carbohydrazide**



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Caption: Synthetic route to **5-Bromothiophene-2-carbohydrazide**.

## Spectral Data

The structural confirmation of **5-Bromothiophene-2-carbohydrazide** and its derivatives is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for N'-Benzylidene-**5-bromothiophene-2-carbohydrazide** Derivatives

Derivative	IR (cm <sup>-1</sup> )	<sup>1</sup> H NMR ( $\delta$ , ppm)	MS (m/z)	Reference
N'-(4-Chlorobenzylidene)-5-bromothiophene-2-carbohydrazide	3210 (N-H), 1650 (C=O)	7.03 (d, 1H, Th-H), 7.82 (d, 1H, Th-H), 8.41 (s, 1H, -N=CH), 11.95 (s, 1H, -NH), 7.34 (d, 2H, Ar-H), 7.81 (d, 2H, Ar-H)	341 (M+)	[2]
N'-(4-Methylbenzylidene)-5-bromothiophene-2-carbohydrazide	3200 (N-H), 1645 (C=O)	7.05 (d, 1H, Th-H), 7.80 (d, 1H, Th-H), 8.35 (s, 1H, -N=CH), 11.80 (s, 1H, -NH), 7.25 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 2.35 (s, 3H, -CH <sub>3</sub> )	339 (M+)	[2]

## Biological Activity and Potential Applications

**5-Bromothiophene-2-carbohydrazide** serves as a precursor for the synthesis of various Schiff bases and other derivatives that have been investigated for their biological activities.

### Antimicrobial Activity

Derivatives of **5-Bromothiophene-2-carbohydrazide**, specifically N'-benzylidene derivatives, have been synthesized and screened for their antimicrobial properties.[2] These compounds have demonstrated moderate to good activity against various bacterial and fungal strains.[2]

#### Experimental Protocol: Antimicrobial Screening (Cup Plate Method)

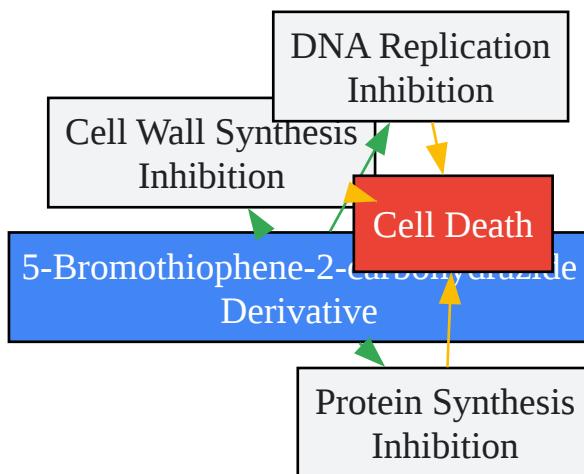
- Prepare a nutrient agar medium and sterilize it.
- Inoculate the sterile agar with the test microorganism.

- Pour the inoculated medium into sterile petri dishes and allow it to solidify.
- Create wells or "cups" in the agar using a sterile borer.
- Add a known concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to the wells.
- Incubate the plates at an appropriate temperature for 24-48 hours.
- Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

## Signaling Pathways

While the specific signaling pathways through which **5-bromothiophene-2-carbohydrazide** derivatives exert their antimicrobial effects have not been fully elucidated in the available literature, the general mechanism for many antimicrobial agents involves the disruption of essential cellular processes in microorganisms.

Diagram: Potential Antimicrobial Mechanisms



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Caption: Potential mechanisms of antimicrobial action.

This document provides a foundational understanding of **5-Bromothiophene-2-carbohydrazide** for research and development purposes. Further investigation into its

derivatives and their mechanisms of action is warranted to fully explore their therapeutic potential.

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## References

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